1-Benzyl-2-(chloromethyl)pyrrolidine
Overview
Description
1-Benzyl-2-(chloromethyl)pyrrolidine is a heterocyclic organic compound with the molecular formula C₁₂H₁₆ClN. It is a derivative of pyrrolidine, featuring a benzyl group and a chloromethyl group attached to the nitrogen and carbon atoms of the pyrrolidine ring, respectively. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-(chloromethyl)pyrrolidine can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-(chloromethyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized products.
Reduction Reactions: Reduction of the benzyl group can lead to the formation of the corresponding amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: New derivatives with different functional groups replacing the chloromethyl group.
Oxidation Reactions: N-oxides or other oxidized derivatives.
Reduction Reactions: Corresponding amines or other reduced products.
Scientific Research Applications
1-Benzyl-2-(chloromethyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Benzyl-2-(chloromethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride: A hydrochloride salt form of the compound with similar properties and applications.
1-Benzyl-2-(bromomethyl)pyrrolidine: A bromine-substituted analogue with potentially different reactivity and applications.
1-Benzyl-2-(iodomethyl)pyrrolidine: An iodine-substituted analogue with unique chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its versatility as a building block and reagent makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-benzyl-2-(chloromethyl)pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLRSEZDDYKFTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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